molecular formula C20H21N3O4 B433173 ethyl 6'-amino-5'-cyano-5-methyl-2-oxo-2'-propylspiro[1H-indole-3,4'-pyran]-3'-carboxylate CAS No. 300731-75-3

ethyl 6'-amino-5'-cyano-5-methyl-2-oxo-2'-propylspiro[1H-indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B433173
CAS No.: 300731-75-3
M. Wt: 367.4g/mol
InChI Key: AZQOIZUBXQBDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6’-amino-5’-cyano-5-methyl-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spirooxindoles These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom

Properties

CAS No.

300731-75-3

Molecular Formula

C20H21N3O4

Molecular Weight

367.4g/mol

IUPAC Name

ethyl 6'-amino-5'-cyano-5-methyl-2-oxo-2'-propylspiro[1H-indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C20H21N3O4/c1-4-6-15-16(18(24)26-5-2)20(13(10-21)17(22)27-15)12-9-11(3)7-8-14(12)23-19(20)25/h7-9H,4-6,22H2,1-3H3,(H,23,25)

InChI Key

AZQOIZUBXQBDLC-UHFFFAOYSA-N

SMILES

CCCC1=C(C2(C3=C(C=CC(=C3)C)NC2=O)C(=C(O1)N)C#N)C(=O)OCC

Canonical SMILES

CCCC1=C(C2(C3=C(C=CC(=C3)C)NC2=O)C(=C(O1)N)C#N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6’-amino-5’-cyano-5-methyl-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves a multi-step process. One common method includes the reaction of an indole derivative with a cyanoacetic ester in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6’-amino-5’-cyano-5-methyl-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 6’-amino-5’-cyano-5-methyl-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which ethyl 6’-amino-5’-cyano-5-methyl-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6’-amino-5’-cyano-5-methyl-2-oxo-2’-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple functional groups, which provide a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.

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